Intrinsic Efficacy Differentiation: HA-966 vs. D-Cycloserine in Mouse Cortical Neurons
In patch-clamp studies using mouse cortical neurons, HA-966 was characterized as a low-efficacy partial agonist at the NMDA receptor glycine site, in direct contrast to D-cycloserine which exhibited high-efficacy partial agonism [1]. This efficacy difference is not a continuous variable but a qualitative divergence in functional behavior: in the absence of added glycine, D-cycloserine consistently potentiated NMDA responses, whereas HA-966 produced either potentiation or inhibition depending on ambient glycine levels [1]. This bidirectional response profile is unique to low-efficacy partial agonists and cannot be replicated by high-efficacy ligands regardless of dosing.
| Evidence Dimension | Functional efficacy classification at glycine site |
|---|---|
| Target Compound Data | Low-efficacy partial agonist; produces either potentiation or inhibition in absence of added glycine |
| Comparator Or Baseline | D-cycloserine: High-efficacy partial agonist; consistently produces potentiation in absence of added glycine |
| Quantified Difference | Qualitative functional divergence: HA-966 exhibits bidirectional response; D-cycloserine exhibits unidirectional potentiation |
| Conditions | Patch-clamp electrophysiology; fast-perfusion techniques; mouse cortical neurons in primary culture |
Why This Matters
Researchers investigating negative modulation of NMDA receptor function or seeking functional antagonism without complete receptor blockade require a low-efficacy partial agonist; D-cycloserine cannot serve this purpose.
- [1] Henderson G, Johnson JW, Ascher P. Competitive antagonists and partial agonists at the glycine modulatory site of the mouse N-methyl-D-aspartate receptor. J Physiol. 1990;430:189-212. doi:10.1113/jphysiol.1990.sp018288 View Source
